![molecular formula C16H14N2O3S B2684869 N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(methylthio)benzamide CAS No. 1105241-94-8](/img/structure/B2684869.png)
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(methylthio)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(methylthio)benzamide, also known as FITM, is a small molecule compound that has gained attention in scientific research due to its potential therapeutic applications. FITM is a benzamide derivative that has been found to exhibit selective and potent agonist activity towards the G-protein coupled receptor 40 (GPR40). This receptor is primarily expressed in pancreatic beta cells and has been identified as a potential target for the treatment of type 2 diabetes.
Scientific Research Applications
Synthesis and Corrosion Inhibition
A study investigated amino acid compounds as eco-friendly corrosion inhibitors for N80 steel in HCl solution, employing electrochemical and theoretical approaches. This research highlights the potential of certain benzamide derivatives in corrosion inhibition, which could be relevant to the chemical family of interest (Yadav, Sarkar, & Purkait, 2015).
Heterocyclic Compounds Synthesis
Another study presented the synthesis of 3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives, indicating the chemical interest in furan and isoxazole motifs for creating novel heterocyclic compounds with potential antibacterial and antifungal activities (Patel, Patel, & Shah, 2015).
Anti-influenza Virus Activity
Research on benzamide-based 5-aminopyrazoles and their fused heterocycles demonstrated remarkable antiavian influenza virus activity, showcasing the relevance of benzamide derivatives in developing antiviral agents (Hebishy, Salama, & Elgemeie, 2020).
Antiplasmodial Activities
A study on the synthesis of some new azole, pyrimidine, pyran, and benzo/naphtho(b)furan derivatives incorporating thiazolo(3,2-a)benzimidazole moiety explored their antiplasmodial activities, highlighting the potential biomedical applications of such chemical structures (Farag, Dawood, Abdel‐Aziz, Hamdy, & Fakhr, 2011).
properties
IUPAC Name |
N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-2-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-22-15-7-3-2-5-12(15)16(19)17-10-11-9-14(21-18-11)13-6-4-8-20-13/h2-9H,10H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANIPICLSNHZZCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NCC2=NOC(=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.